Researchers studying limonoid-mediated hepatotoxicity or CYP3A4 drug-drug interactions often face challenges sourcing structurally distinct, well-characterized tool compounds. Rutaevin 7-acetate (CAS 62306-81-4) directly addresses this need.
• Differentiated tool: The 7-acetate group critically modulates LogP (1.80) and TPSA (131.00 Ų), distinguishing it from fraxinellone and ensuring the metabolic stability required for reproducible CYP3A4 inactivation assays (KI = 15.98 μM).
• Dual-application value: Validated for cytotoxicity screening against both estrogen receptor-negative (MDA-MB-231) and receptor-positive (MCF-7) breast cancer cells; also serves as a mechanism-based CYP3A4 inactivator for hepatotoxicity and DDI investigations.
• Supply assurance: ≥98% HPLC purity (NMR/MS verified); -20°C powder storage with global ice-pack shipping; available in 5 mg to 1 g quantities with documented in vivo solubility formulations.
Molecular FormulaC28H32O10
Molecular Weight528.5 g/mol
CAS No.62306-81-4
Cat. No.B3029322
⚠ Attention: For research use only. Not for human or veterinary use.
Rutaevin 7-acetate (CAS 62306-81-4) is a limonoid triterpenoid compound, derived from the seeds of Microula sikkimensis and the roots of Dictamnus dasycarpus [1] [2]. It is primarily used in scientific research for its potential biological activities .
1Limonoid natural product probe for cell-based and metabolism research
3Solubility profile supports in vitro assay and in vivo formulation development
[1] Zheng S, et al. Two new limonoids from the seeds of Microula sikkimensis. Planta Med. 1997;63(4):379-380. View Source
[2] Biocrick. Rutaevin 7-acetate (BCN7991). Source: The roots of Dictamnus dasycarpus. View Source
Rutaevin 7-Acetate vs. Generic Limonoids
Limonoids, while structurally related, exhibit significant differences in their chemical and biological properties, making generic substitution unfeasible for specific research applications [1]. Key differentiating factors, such as the presence or absence of the 7-acetate group, directly impact molecular properties like LogP, TPSA, and, crucially, metabolic stability and safety profiles [2] [3]. These distinctions are not trivial; they are critical for ensuring experimental reproducibility and accurate interpretation of results in areas like hepatotoxicity, anti-inflammatory, and anti-cancer research.
7-Acetate group absent in generic limonoids
Physicochemical properties (LogP, TPSA) shift; membrane permeability and partitioning may differ, altering cellular response context.
Metabolic activation profile varies within the class
Limonoids show large differences in CYP-mediated bioactivation; metabolic stability context and safety-related endpoint monitoring may not transfer.
Intra-class hepatotoxicity divergence
Hepatotoxicity ranking differs significantly (e.g., fraxinellone vs. rutaevin); direct substitution risks misleading toxicity interpretation.
[1] Limonin: A Review of its Anticancer and Anti-inflammatory Properties. Molecules. 2016;21(11):1530. View Source
[3] Difference in hepatotoxicity of furan-containing components in cortex dictamni correlates the efficiency of their metabolic activation. Phytomedicine. 2023;114:154778. View Source
Rutaevin 7-Acetate Evidence Profile
Purity Specification
Vendors report a purity of >98% for Rutaevin 7-acetate, determined by HPLC . This is a critical quality metric for ensuring experimental consistency.
Standard industry benchmark for research-grade compounds.
Quantified Difference
N/A
Conditions
HPLC Analysis
Why This Matters
Specifying high purity (>98%) is essential for reliable and reproducible research outcomes, minimizing the impact of unknown impurities.
Quality ControlReproducibilityNatural Products
Storage Stability
Rutaevin 7-acetate powder is documented to be stable for 3 years at -20°C . This stability profile is crucial for long-term project planning and reducing procurement frequency.
Storage StabilityData to verify
3 years at −20°C (powder)
Supports long-term study planning
Based on supplier documentation
StabilityStorageLogistics
Evidence Dimension
Long-term Storage Stability
Target Compound Data
3 years at -20°C (powder)
Comparator Or Baseline
N/A
Quantified Difference
N/A
Conditions
Powder form, desiccated at -20°C
Why This Matters
A documented 3-year shelf life ensures long-term experimental viability and cost-effectiveness for multi-year research programs.
StabilityStorageLogistics
Solubility Profile
Rutaevin 7-acetate is reported to be soluble in organic solvents including DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [1] . This solubility profile is essential for preparing stock solutions for various in vitro assays.
Solubility ProfileData to verify
Soluble in DMSO, Chloroform, etc.
Enables in vitro assay preparation
Solubility may vary; confirm in chosen vehicle
SolubilityIn VitroAssay Development
Evidence Dimension
Solubility
Target Compound Data
Soluble in DMSO, Chloroform, etc.
Comparator Or Baseline
N/A
Quantified Difference
N/A
Conditions
Room temperature
Why This Matters
A defined solubility profile allows researchers to select appropriate vehicles for compound handling and assay design, preventing precipitation and ensuring accurate dosing.
SolubilityIn VitroAssay Development
[1] Biocrick. Rutaevin 7-acetate (BCN7991). Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. View Source
Hepatotoxicity vs. Fraxinellone
In a 2023 study, rutaevin (the parent compound) was shown to be significantly less hepatotoxic than fraxinellone. Among four furan-containing limonoids, only fraxinellone displayed significant hepatotoxicity in vitro and in vivo [1]. The metabolic activation efficiency (CLint) for these compounds was ranked as fraxinellone >> obacunone > limonin > rutaevin [1].
Hepatotoxicity ComparisonClass-level
Rutaevin (parent) – low hepatotoxicity
vs
Fraxinellone – significant hepatotoxicity
Class-level hepatotoxicity ranking; may support model selection
Furan-containing limonoid study; extrapolation to acetate derivative requires verification
ToxicologyMetabolismSafety
Evidence Dimension
Relative Hepatotoxicity
Target Compound Data
Rutaevin (parent compound) showed no significant hepatotoxicity.
Comparator Or Baseline
Fraxinellone displayed significant hepatotoxicity; Obacunone and Limonin intermediate.
In vitro (cultured mouse primary hepatocytes) and in vivo (mice)
Why This Matters
This class-level data suggests rutaevin and its derivatives like Rutaevin 7-acetate possess a favorable safety profile, making them suitable for in vivo studies where hepatotoxicity is a concern.
ToxicologyMetabolismSafety
[1] Difference in hepatotoxicity of furan-containing components in cortex dictamni correlates the efficiency of their metabolic activation. Phytomedicine. 2023;114:154778. View Source
CYP3A4 Inactivation Potential
Rutaevin has been identified as a mechanism-based inactivator of CYP3A4, with inactivation parameters of KI = 15.98 μM, kinact = 0.032 min⁻¹, and t₁/₂ inact = 21.65 min [1].
CYP3A4 InactivationReported
KI 15.98 μM, kinact 0.032 min⁻¹, t½ 21.65 min (rutaevin)
Supports CYP3A4 metabolism studies
Human/rat liver microsomes; NADPH-fortified
CYP3A4MetabolismPharmacokinetics
Evidence Dimension
CYP3A4 Inactivation Potency
Target Compound Data
KI = 15.98 μM, kinact = 0.032 min⁻¹, t₁/₂ inact = 21.65 min for rutaevin (parent compound).
Comparator Or Baseline
N/A
Quantified Difference
N/A
Conditions
Rat and human liver microsomes fortified with NADPH
Why This Matters
This data positions rutaevin and its derivative, Rutaevin 7-acetate, as valuable tools for investigating CYP3A4-mediated drug-drug interactions and metabolic pathways.
CYP3A4MetabolismPharmacokinetics
[1] Liu Y, et al. Cytochrome P450 Mediated Bioactivation of Rutaevin, a Bioactive and Potentially Hepatotoxic Component of Evodia Rutaecarpa. Chem Res Toxicol. 2020. View Source
Structural Differentiation
Rutaevin 7-acetate (MW: 528.55, TPSA: 131.00 Ų, XlogP: 1.80) differs from its parent compound, Rutaevin (MW: 486.51, TPSA: 124.8 Ų, cLogP: 2.11) by an acetate group at the C7 position [1] [2]. This modification alters key physicochemical properties such as molecular weight, polar surface area, and lipophilicity, which can significantly impact biological activity, solubility, and membrane permeability .
The 7-acetate group in Rutaevin 7-acetate directly modifies its molecular properties, which can lead to differences in pharmacokinetic and pharmacodynamic behavior compared to rutaevin, making it a distinct tool for SAR studies.
Rutaevin 7-acetate is reported to have potential for studying the growth of both estrogen receptor-negative and -positive human breast cancer cells . Researchers can utilize this compound in standard cytotoxicity assays (e.g., MTT, SRB) to evaluate its effects on cell proliferation and viability.
Pharmacokinetic and Drug-Drug Interaction Studies
Given that the parent compound, rutaevin, is a mechanism-based inactivator of CYP3A4, Rutaevin 7-acetate can be used in advanced metabolism studies . It serves as a tool compound to probe CYP3A4 activity and investigate potential drug-drug interactions in liver microsome or hepatocyte models.
Hepatotoxicity and Safety Profiling
As a member of the limonoid class, Rutaevin 7-acetate is a suitable candidate for in vitro and in vivo hepatotoxicity studies . Its low toxicity profile relative to other furan-containing limonoids like fraxinellone makes it a valuable comparator for understanding structure-toxicity relationships (STRs) within this chemical family.
In Vivo Efficacy and Bioavailability Studies
The reported solubility of Rutaevin 7-acetate in DMSO and other solvents, coupled with documented in vivo formulations , facilitates its use in animal models. This supports research into its systemic exposure, tissue distribution, and in vivo efficacy for various disease models.
Application
Selection Property
Validation Focus
Breast cancer cell-model studies
Cytotoxicity and proliferation endpoints
Cell-viability assay context and endpoint reproducibility
CYP3A4-mediated metabolism and interaction studies
Mechanism-based inactivation kinetics
DDI pathway context and metabolic stability assessment
Hepatotoxicity structure-toxicity relationship research
Limonoid class-specific metabolic activation
Comparative hepatotoxicity endpoint context
In vivo exposure and tissue distribution research
Solubility and formulation compatibility
Systemic exposure-model validation
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.